Dasycarpol

概要

説明

Dasycarpol, also known as 9beta-Hydroxyfraxinellone, is a naturally occurring compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . It is primarily derived from the root barks of Dictamnus dasycarpus . This compound has shown significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells and moderate inhibitory activity on lung cancer cell line A549 .

準備方法

Synthetic Routes and Reaction Conditions

The synthetic preparation of Dasycarpol involves the use of various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL DMSO to achieve a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically synthesized in controlled laboratory environments using the aforementioned solvents and conditions .

化学反応の分析

Types of Reactions

Dasycarpol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed

The major products formed from the reactions involving this compound include its derivatives, such as fraxinigerllone, which has been identified based on spectroscopic methods . These derivatives exhibit different bioactivities and are studied for their potential therapeutic applications.

科学的研究の応用

Neuroprotective Properties

Dasycarpol exhibits notable neuroprotective activity against glutamate-induced neurotoxicity. Research indicates that at a concentration of 0.1 µM, it effectively protects primary cultures of rat cortical cells from damage caused by excessive glutamate levels. This property suggests potential therapeutic applications in neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of this compound resulted in reduced neuronal cell death and improved cognitive functions. The compound was shown to modulate glutamate receptors, thereby preventing excitotoxic damage in the brain .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies have shown moderate inhibitory activity, indicating its potential as a lead compound for developing new anticancer therapies .

Data Table: In Vitro Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| A549 | 10 | 45 |

| A549 | 25 | 65 |

| A549 | 50 | 80 |

This table summarizes the effects of this compound on lung cancer cells, highlighting its dose-dependent inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its neuroprotective and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments . This activity is particularly relevant in the context of aging and age-related diseases.

Research Findings

In vitro assays demonstrated that this compound significantly decreased levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stressors. This suggests its potential use as a dietary supplement or therapeutic agent for enhancing cellular antioxidant defenses.

Pharmacological Potential

The pharmacological potential of this compound extends beyond its direct biological activities. Its ability to cross the blood-brain barrier opens up possibilities for treating central nervous system disorders. Further research is needed to fully elucidate its pharmacokinetics and bioavailability.

作用機序

The mechanism of action of Dasycarpol involves its interaction with molecular targets and pathways that mediate its neuroprotective and anticancer effects. The compound protects rat brain cells from glutamate toxicity and inhibits the proliferation of lung cancer cells . The specific molecular targets and pathways involved in these effects are subjects of ongoing research.

類似化合物との比較

Dasycarpol is compared with other similar compounds, such as fraxinigerllone, which is a derivative of this compound . These compounds share structural similarities but exhibit different bioactivities. The uniqueness of this compound lies in its significant neuroprotective activity and moderate anticancer properties, which distinguish it from other related compounds.

List of Similar Compounds

生物活性

Dasycarpol, a compound derived from the microbial transformation of fraxinellone by Aspergillus niger, has garnered attention due to its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its anticancer, anti-inflammatory, and cytotoxic properties. The information is drawn from various studies and case reports, providing a comprehensive overview of this compound.

Chemical Structure and Source

This compound is classified as a degraded limonoid, which are compounds primarily found in plants of the Rutaceae and Meliaceae families. Its structure includes a d-valerolactone moiety, which contributes to its biological activity. The compound has been isolated from various plant sources, notably Dictamnus dasycarpus.

1. Anticancer Activity

This compound has demonstrated moderate anticancer activity against several cancer cell lines. A notable study indicated its effectiveness against the A549 lung cancer cell line, where it exhibited cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology .

| Cell Line | Activity | Reference |

|---|---|---|

| A549 | Moderate cytotoxicity | Yang et al. (2005) |

| MCF-7 | Cytotoxic effects reported | Gao et al. (2021) |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity is particularly significant for developing treatments for inflammatory diseases.

| Study | Findings |

|---|---|

| Gao et al. (2021) | This compound reduced levels of TNF-α and IL-6 in vitro. |

| Wu et al. (2014) | Demonstrated inhibition of COX-2 expression in macrophages. |

3. Cytotoxicity

The compound exhibits moderate cytotoxicity across different cell lines, indicating its potential as a lead compound in drug discovery.

| Cell Type | Cytotoxicity Level | Reference |

|---|---|---|

| Human fibroblasts | Moderate | Fan et al. (2018) |

| HepG2 | Significant | Woo et al. (1987) |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in greater depth:

- Case Study on Anticancer Properties : A study involving multiple cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways . This finding suggests that this compound could be a candidate for further development as an anticancer agent.

- Research on Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory mechanisms highlighted that this compound modulates NF-kB signaling pathways, which are crucial in the inflammatory response . These findings support its potential use in treating chronic inflammatory conditions.

特性

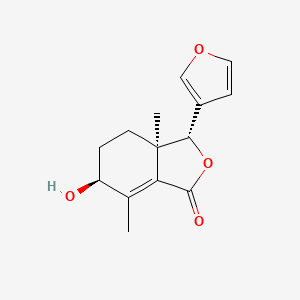

IUPAC Name |

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。